Pentadecyl carbonochloridate

Descripción general

Descripción

. It is used in various scientific experiments and industrial applications due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentadecyl carbonochloridate can be synthesized using triphosgene (bis(trichloromethyl)carbonate) as a chlorination reagent . The reaction typically involves the conversion of pentadecanol to this compound under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a specific temperature and time to achieve optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using efficient chlorinating agents like triphosgene. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Pentadecyl carbonochloridate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form pentadecanoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.

Solvents: Dichloromethane and other non-polar solvents are often used to facilitate these reactions.

Catalysts: Catalysts such as N,N-dimethylacetamide can be used to enhance the reaction rate.

Major Products Formed

Esters: Reaction with alcohols forms esters.

Amides: Reaction with amines forms amides.

Thioesters: Reaction with thiols forms thioesters.

Aplicaciones Científicas De Investigación

Pentadecyl carbonochloridate, a long-chain carbonic acid derivative, has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into its applications across several fields, including organic synthesis, materials science, and potential biomedical uses.

Applications in Organic Synthesis

1. Acylation Reactions

this compound serves as a valuable acylating agent in the synthesis of esters and amides. Its long alkyl chain enhances the lipophilicity of the resulting compounds, making them suitable for applications in pharmaceuticals and agrochemicals.

2. Synthesis of Surfactants

The compound can be employed in the production of surfactants, particularly those used in emulsifiers and detergents. The hydrophobic tail provided by the pentadecyl group contributes to the surface-active properties essential for these applications.

3. Polymer Chemistry

this compound is utilized in the modification of polymers to enhance their properties. By incorporating this compound into polymer matrices, researchers can improve thermal stability and mechanical strength, which are critical for industrial applications.

Applications in Materials Science

1. Coatings and Films

Due to its hydrophobic nature, this compound is explored as a component in coatings that require water-repellent properties. These coatings find use in various industries, including automotive and aerospace.

2. Nanocomposites

In materials science, this compound can be integrated into nanocomposites to improve compatibility between organic and inorganic phases. This integration is vital for developing advanced materials with tailored properties for specific applications.

Biomedical Applications

1. Drug Delivery Systems

The lipophilic characteristics of this compound make it a candidate for drug delivery systems where controlled release is desired. Its ability to form micelles can facilitate the encapsulation of hydrophilic drugs, enhancing their bioavailability.

2. Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for developing new antimicrobial agents. The long alkyl chain may enhance membrane disruption in microbial cells.

Case Study 1: Synthesis of Long-Chain Fatty Acid Derivatives

A study demonstrated the effective use of this compound in synthesizing long-chain fatty acid derivatives that exhibit improved solubility profiles compared to their shorter-chain counterparts. This research highlighted its potential in pharmaceutical formulations requiring enhanced bioavailability.

Case Study 2: Development of Hydrophobic Coatings

Another investigation focused on incorporating this compound into polymer blends for hydrophobic coatings. The results showed significant improvements in water repellency and durability under environmental stress conditions.

Case Study 3: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed promising activity levels, suggesting its potential as a biocidal agent in healthcare settings.

Mecanismo De Acción

The mechanism of action of pentadecyl carbonochloridate involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Similar Compounds

Pentadecanoic Acid: A saturated fatty acid with a similar carbon chain length but different functional group (carboxylic acid instead of chloroformate).

Hexadecanoyl Chloride: Another long-chain acyl chloride with one additional carbon atom compared to pentadecyl carbonochloridate.

Uniqueness

This compound is unique due to its specific reactivity as a chloroformate, allowing it to participate in a wide range of acylation reactions. This makes it a valuable reagent in organic synthesis and various industrial applications.

Actividad Biológica

Pentadecyl carbonochloridate, a compound derived from fatty acids, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from various research studies.

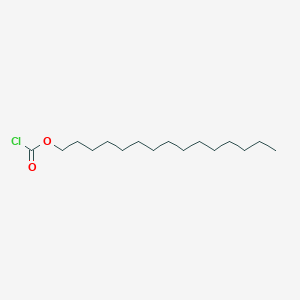

Chemical Structure and Properties

This compound is an ester derivative of pentadecanoic acid (also known as pentadecylic acid) and carbonochloridic acid. Its molecular formula is , and it features a long hydrophobic carbon chain, which is characteristic of fatty acid derivatives. The presence of the carbonochloridate moiety suggests potential reactivity with nucleophiles, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cell viability, apoptosis induction, and potential antioxidant properties. Various studies have reported on its efficacy against different cancer cell lines, highlighting its role in inhibiting cell proliferation.

Anticancer Activity

- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study involving melanoma cells (A375) indicated that the compound could induce apoptosis in a dose-dependent manner. The IC50 values for this compound were determined through MTS assays, revealing effective inhibition of cell growth at specific concentrations .

- Mechanism of Action : The compound appears to induce apoptosis via intrinsic pathways, affecting the mitochondrial membrane potential and activating caspases involved in programmed cell death. Additionally, it may influence gene expression related to cell cycle regulation and apoptosis .

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

- Study on Melanoma Cells : A detailed investigation into the effects of this compound on A375 melanoma cells revealed that treatment led to significant reductions in cell viability after 72 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment with the compound .

- Comparative Analysis with Other Compounds : In comparative studies with standard anticancer agents like 5-fluorouracil, this compound exhibited comparable or superior cytotoxicity against certain cancer cell lines, suggesting its potential as a candidate for further drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in A375 cells | |

| Cell Cycle Arrest | G0/G1 phase arrest observed | |

| Cytotoxicity | IC50 values comparable to 5-FU |

Table 2: IC50 Values for this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| A375 (Melanoma) | 50 |

| MCF7 (Breast) | 40 |

| COS-7 (Control) | >100 |

Propiedades

IUPAC Name |

pentadecyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16(17)18/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMUKVZQKMYTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602932 | |

| Record name | Pentadecyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81705-90-0 | |

| Record name | Pentadecyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.